5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine
Description
This compound is a thiophene-based derivative featuring a benzodioxole carbonyl group at position 5, a 4-methoxybenzenesulfonyl substituent at position 3, and a 3-methoxyphenylamine group at position 2 (N2). Its molecular formula is C₂₇H₂₃N₃O₇S₂, with a molecular weight of 565.61 g/mol. The structural complexity arises from the integration of multiple pharmacophoric motifs:
Properties
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O7S2/c1-32-17-7-9-19(10-8-17)37(30,31)25-22(27)24(23(29)15-6-11-20-21(12-15)35-14-34-20)36-26(25)28-16-4-3-5-18(13-16)33-2/h3-13,28H,14,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNEVKMKZJPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzodioxole moiety which is known for its diverse biological activities.
- A thiophene ring that contributes to its electronic properties.
- Sulfonamide and methoxy groups which may enhance solubility and biological interactions.
The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its biological activity.
Anticancer Activity
Research has demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, studies on related thiourea derivatives incorporating benzodioxole moieties have shown promising results in inhibiting cancer cell proliferation. The following table summarizes the anticancer activities of structurally related compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Doxorubicin | 7.46 | HepG2 | |
| Thiourea Derivative A | 2.38 | HCT116 | |
| Thiourea Derivative B | 1.54 | MCF7 |
These findings suggest that the target compound may also possess similar or enhanced anticancer efficacy due to its unique structural features.
The proposed mechanisms through which this compound may exert its anticancer effects include:
- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on a series of benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines (HepG2, HCT116, MCF7) with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and key targets involved in cancer progression, suggesting potential for further development as an anticancer agent .
- Toxicity Assessments : Importantly, many derivatives showed low toxicity towards normal cells (IC50 > 150 µM), highlighting their selectivity for cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, molecular properties, and inferred bioactivity:
Key Findings from Structural Comparisons:
Impact of Sulfonyl Substituents :
- The 4-methoxybenzenesulfonyl group in the target compound and Analog 1 enhances solubility but may reduce cell permeability compared to the 4-methylbenzenesulfonyl group in Analog 2 .
- Methyl substituents (Analog 2) are associated with increased hydrophobicity, which could favor CNS-targeting applications .
Aromatic Amine Modifications: The 3-methoxyphenyl group (target compound and Analog 2) provides steric bulk and moderate electron-donating effects, which may stabilize π-π interactions in protein binding pockets .
Synthetic Considerations :
- The synthesis of such compounds typically involves multi-step reactions, including sulfonylation and reductive amination (e.g., using SnCl₂·2H₂O as a reducing agent, as described in ) .
- NMR analysis () is critical for confirming regioselectivity, especially when differentiating between methoxy and methyl sulfonyl substituents .
Research Implications and Limitations
- Bioactivity Gaps : While the evidence lacks explicit bioactivity data for the target compound, analogs like those in and suggest plausible therapeutic roles. For example, sulfonamide-thiophene hybrids are often explored as kinase inhibitors or antimicrobial agents .
- Lumping Strategy Relevance: As noted in , compounds with similar core structures (e.g., thiophene diamines) are often "lumped" in computational models to predict physicochemical properties or metabolic pathways .
- Synthetic Challenges : Instability of diamine intermediates () necessitates immediate use in subsequent steps, which complicates large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
